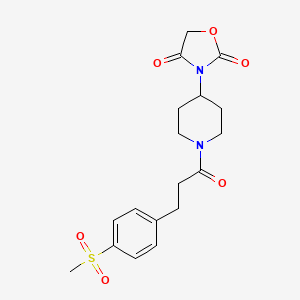

3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(4-methylsulfonylphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S/c1-27(24,25)15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(9-11-19)20-17(22)12-26-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZQNWYTKJUJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the piperidine intermediate, which is then reacted with a propanoyl chloride derivative to introduce the propanoyl group. The final step involves the formation of the oxazolidine-2,4-dione ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. It has shown promise in the following areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cells, attributed to apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Properties : The presence of the methylsulfonyl group is believed to enhance the compound's ability to inhibit inflammatory pathways. Research indicates that it may act on specific enzymes involved in inflammation, potentially providing relief in conditions such as arthritis .

Antimicrobial Efficacy

Research has indicated that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that structural modifications can enhance its potency against resistant bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Neurological Disorders

There is emerging evidence that compounds similar to this one may have neuroprotective effects. Studies have explored their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting enzymes involved in neuroinflammation and oxidative stress .

Case Studies and Research Findings

| Study Reference | Application | Findings |

|---|---|---|

| Anticancer | Significant inhibition of breast cancer cell lines with IC50 values in the micromolar range. | |

| Anti-inflammatory | Demonstrated ability to inhibit inflammatory cytokines in vitro. | |

| Antimicrobial | Effective against multiple bacterial strains; structural modifications enhanced potency. |

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Methylsulfonylphenyl Groups

The patent in describes several piperidine derivatives with methylsulfonylphenyl substituents, such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone . These compounds share the methylsulfonylphenyl group with the target molecule but lack the oxazolidine-2,4-dione moiety. Key differences include:

- Substituent Diversity: The patent compounds feature hydroxyl, propyl, or bis-methylsulfonylphenyl groups, whereas the target compound incorporates a propanoyl linker and oxazolidine-2,4-dione.

- Pharmacological Implications : The absence of the dione ring in patent compounds suggests divergent biological targets. For example, hydroxylated piperidines are often explored for central nervous system (CNS) activity, while the target compound’s dione may favor metabolic enzyme inhibition .

Table 1: Structural Comparison of Piperidine-Based Analogues

| Compound Name | Piperidine Substituent | Key Functional Groups |

|---|---|---|

| Target Compound | 3-(4-(Methylsulfonyl)phenyl)propanoyl | Oxazolidine-2,4-dione |

| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol | 3-(Methylsulfonyl)phenyl, propyl | Hydroxyl |

| 1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane | Bis-sulfonylphenyl, propyl | Sulfonyl, butane linker |

Dione-Containing Analogues

lists 5-({4-[(1-methylcyclohexyl)methoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione , a thiazolidinedione derivative. Thiazolidinediones (TZDs) are clinically used as PPARγ agonists for diabetes but are plagued by side effects like weight gain and edema. The target compound’s oxazolidine-2,4-dione differs in:

- Ring Heteroatoms : Oxazolidine substitutes oxygen for sulfur in thiazolidine, altering electronic properties and metabolic pathways.

Table 2: Comparison of Dione-Containing Compounds

| Compound Name | Dione Type | Therapeutic Area (Hypothesized) |

|---|---|---|

| Target Compound | Oxazolidine-2,4-dione | Metabolic disorders, inflammation |

| 5-({4-[(1-methylcyclohexyl)methoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | Thiazolidine-2,4-dione | Diabetes (PPARγ agonism) |

Biological Activity

3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, also referred to by its CAS number 2034385-13-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H22N2O6S

- Molecular Weight : 394.4 g/mol

- Structure : The compound features a piperidine ring, an oxazolidine moiety, and a methylsulfonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The oxazolidine structure may facilitate interactions with biological macromolecules, enhancing its efficacy in therapeutic applications.

Biological Activity

Research indicates that 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : The compound shows potential as an antimicrobial agent, capable of inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, suggesting possible applications in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Inhibited growth in HL60 and MCF7 cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production in vitro |

Case Study: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound. Using disk diffusion methods, it was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Q & A

Q. How can the synthesis of 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione be optimized for reproducibility?

Methodological Answer:

- Use stepwise protocols involving piperidine functionalization and oxazolidine-dione ring formation. Key steps include coupling 3-(4-methylsulfonylphenyl)propanoyl chloride with piperidin-4-yl intermediates under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol can improve yield and purity. Monitor reaction progress using TLC or HPLC .

- Critical parameters: Temperature control (0–5°C during acyl chloride addition), stoichiometric ratios (1:1.2 for acyl chloride:piperidine), and inert atmosphere to prevent hydrolysis .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify piperidine ring conformation, methylsulfonyl group position, and oxazolidine-dione connectivity. Compare chemical shifts with computed data (e.g., PubChem’s Lexichem TK) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous piperidine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm error .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via HPLC-PDA/MS to identify hydrolytic or oxidative pathways .

- Monitor key functional groups (e.g., methylsulfonyl, oxazolidine-dione) using FTIR for bond stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., CYP inhibition vs. non-inhibition)?

Methodological Answer:

- Controlled Enzyme Assays : Use human recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with standardized substrates (e.g., midazolam for CYP3A4). Include positive controls (ketoconazole) and measure IC values under uniform conditions (pH 7.4, 37°C) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes and quantify parent compound depletion via LC-MS. Compare results across species (human vs. rodent) to identify species-specific effects .

- Molecular Docking : Model interactions between the compound and CYP active sites using software like AutoDock Vina to rationalize inhibitory/non-inhibitory outcomes .

Q. How can researchers investigate the compound’s potential as a kinase or phosphatase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., PKC, MAPK) using ATP-competitive fluorescence polarization assays. Prioritize targets with >50% inhibition at 10 µM .

- Phosphatase Inhibition : Test against protein tyrosine phosphatases (PTPs) using para-nitrophenyl phosphate (pNPP) as a substrate. Measure activity loss pre/post incubation (30 min, 25°C) .

- Cellular Validation : Use HEK293 or HeLa cells transfected with target kinases/phosphatases. Quantify phosphorylation changes via Western blot (e.g., anti-pERK for MAPK pathways) .

Q. What methodologies are effective in identifying polymorphic forms of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>2°C differences indicate polymorphism) and enthalpy changes during phase transitions .

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized samples (e.g., from ethanol vs. acetonitrile) to identify distinct crystalline forms .

- Solvent-Mediated Polymorph Screening : Recrystallize the compound from 10+ solvents (e.g., DMSO, THF) under slow evaporation and temperature cycling (-20°C to 40°C) .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?

Methodological Answer:

- In Vivo PK Studies : Administer a single dose (10 mg/kg) to Sprague-Dawley rats via IV/oral routes. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h and quantify compound levels via LC-MS/MS .

- Tissue Distribution : Sacrifice animals at 24 h post-dose, homogenize tissues (liver, kidney, brain), and extract compound for biodistribution analysis .

- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites in urine and bile .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

Methodological Answer:

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Synthesize analogs with systematic modifications (e.g., methylsulfonyl → ethylsulfonyl, piperidine → pyrrolidine). Test all derivatives in parallel bioassays (e.g., anti-inflammatory IL-6 inhibition) .

- Use 3D-QSAR models (e.g., CoMFA) to correlate structural features (electrostatic, steric) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.